![molecular formula C14H10FN3O2 B11725032 2-[2-(4-Fluorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B11725032.png)
2-[2-(4-Fluorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Fluorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a fluorophenyl group, a diazenyl linkage, a hydroxy group, and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Fluorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-fluoroaniline to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable β-diketone, such as 3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Fluorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The diazenyl linkage can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-[2-(4-Fluorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[2-(4-Fluorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The diazenyl linkage can participate in redox reactions, while the hydroxy and pyridinyl groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate biological pathways and enzyme activities, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one
- 2-[2-(4-Bromophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one
- 2-[2-(4-Methylphenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one
Uniqueness
The presence of the fluorophenyl group in 2-[2-(4-Fluorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one imparts unique electronic properties, such as increased electronegativity and stability, compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in applications requiring high reactivity and specificity.
Properties
Molecular Formula |
C14H10FN3O2 |
|---|---|
Molecular Weight |
271.25 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)diazenyl]-3-hydroxy-1-pyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H10FN3O2/c15-11-1-3-12(4-2-11)17-18-13(9-19)14(20)10-5-7-16-8-6-10/h1-9,19H |
InChI Key |
QAWCNTWJFXPGOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC(=CO)C(=O)C2=CC=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


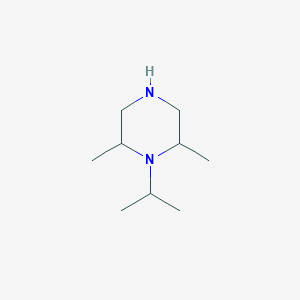
![(E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine](/img/structure/B11724955.png)
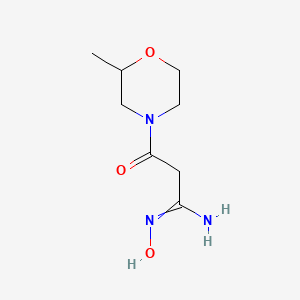

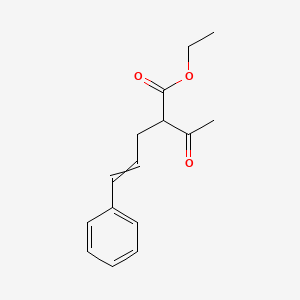
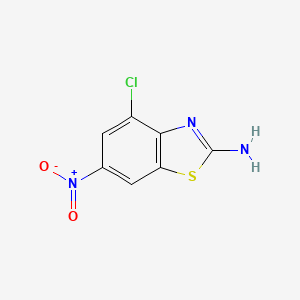


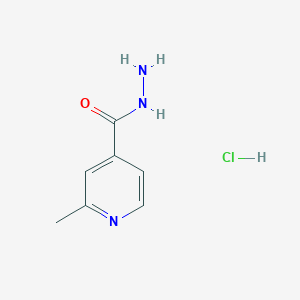
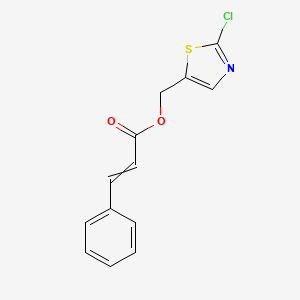
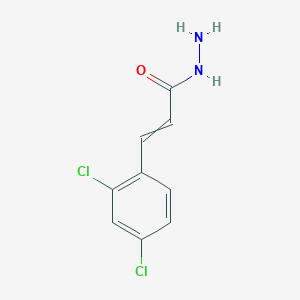
![(NZ)-N-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine](/img/structure/B11725025.png)
![3-[(4-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B11725037.png)
![2-{[4-(methylsulfanyl)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one](/img/structure/B11725040.png)
